Phthalaldehyde
Overview
Description
Phthalaldehyde, often referred to as o-phthalaldehyde, is a chemical compound that has been extensively studied due to its unique properties and wide range of applications. It is known for its ability to react with primary amines in the presence of 2-mercaptoethanol to form highly fluorescent products, which allows for the detection of amino acids, peptides, and proteins in picomole quantities . This sensitivity and stability in aqueous buffers make it a valuable tool in biochemical assays.
Synthesis Analysis
The synthesis of poly(phthalaldehyde) (PPA) has been achieved through various polymerization methods. Anionic polymerization has been commonly used to synthesize end-capped PPA, which is known for its rapid depolymerization . Surprisingly, cationic polymerization initiated by boron trifluoride can produce cyclic PPA with high yield and purity. This cyclic form of PPA exhibits reversible opening and closing under polymerization conditions, which is a unique property that could be beneficial for lithographic applications . Additionally, a reproducible and scalable synthesis method for end-capped poly(phthalaldehydes) has been developed, providing control over the molecular weight and enabling the functionalization of end-caps .
Molecular Structure Analysis
The molecular structure of PPA is characterized by its polyacetal main chain, which allows for rapid depolymerization in the presence of an acid . The cyclic polymers formed through cationic polymerization lack end groups, which is speculated to enhance their stability . The structure of PPA is crucial for its thermomechanical properties and its ability to form well-defined nanochannels or nanopores when used in copolymers .
Chemical Reactions Analysis
Phthalaldehyde participates in various chemical reactions due to its aldehyde functional group. It has been used in the synthesis of phthalazinones via a palladium-catalyzed one-pot synthesis using paraformaldehyde as a carbon source . The compound also plays a role in the formation of phthalimidines through condensation with primary amines, involving a [1,5]-H sigmatropic rearrangement . Moreover, o-phthalaldehyde has been identified as a superior catalyst for the hydrolysis of organophosphorus compounds containing P(=O)-NH subunits .
Physical and Chemical Properties Analysis
Phthalaldehyde is a brittle white solid with a unique polymerization chemistry that allows it to be used as a responsive material in modern applications such as photoresists and thermal-scanning probe lithography . Its copolymerization with substituted benzaldehydes has expanded the range of functional phthalaldehyde polymers, enabling the synthesis of cross-linked, degradable polymer networks . The compound's ability to form covalent conjugates with a variety of biomolecules has also been exploited for bioconjugation and immobilization of phthalocyanines, which are used in photodynamic therapy .
Scientific Research Applications
Fluorogenic Detection of Primary Amines
- Application : Phthalaldehyde, especially o-phthalaldehyde, is used in the detection of primary amines. It reacts with primary amines in the presence of 2-mercaptoethanol to form highly fluorescent products, enabling the detection of picomole quantities of amino acids, peptides, and proteins. This method is more sensitive than other detection methods like fluorescamine (Benson & Hare, 1975).
Chromatography
- Application : o-Phthalaldehyde (OPT) has been employed as a non-specific reagent for resolving thin layer chromatograms. The use of OPT expands the range of reactive substances detectable under varied reaction conditions (Turner & Wightman, 1968).
Polymerization Chemistry
- Application : o-Phthalaldehyde is unique in its ability to undergo chain-growth polymerization to form polyphthalaldehyde (PPA). This polymer is useful for its rapid depolymerization in acidic conditions and has applications in material sciences, including photoresists and thermal-scanning probe lithography (Wang & Diesendruck, 2018).
Protein Analysis
- Application : A simple o-phthalaldehyde method for protein analysis in red cell membrane preparations has been developed. This method has advantages over previous methods in terms of the immediacy of fluorescence development and equal fluorescence intensity for similar amounts of proteins (Kutchai & Geddis, 1977).
Bioconjugation and Immobilization
- Application : Phthalaldehyde-amine capture reactions have been used for the bioconjugation and immobilization of biomolecules like peptides, monosaccharides, lipids, and DNAs. This application is significant in the development of efficient photosensitizing systems for photodynamic therapy (Wong et al., 2020).
Copolymerization for Transient Devices
- Application : The copolymerization of phthalaldehyde with aliphatic aldehydes is researched for its potential in creating transient devices or stimuli-responsive materials. This method enables the incorporation of various functionalities into polymers while maintaining favorable degradation properties (Engler et al., 2019).
Traceless Bioconjugation on Native Proteins
- Application : ortho-Phthalaldehyde and its derivatives have been found effective for traceless and chemoselective bioconjugation on native proteins. This method offers advantages over existing protein labeling techniques, including a traceless process and fast reaction under physiological conditions (Tung et al., 2016).
Cholesterol Determination
- Application : o-Phthalaldehyde has been used in a rapid method for determining cholesterol in plasma and tissue. This method is more sensitive and quicker than traditional methods, with the color developed being more stable (Rudel & Morris, 1973).
Functional Phthalaldehyde Polymers
- Application : Functional phthalaldehyde polymers have been created by copolymerization with substituted benzaldehydes. This method enables the synthesis of degradable polymer networks through a simple and efficient two-step sequence, expanding the applications of phthalaldehyde in polymer science (Kaitz & Moore, 2013).
Safety And Hazards
properties
IUPAC Name |
phthalaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLUXSQADUDCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25750-62-3 | |
Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25750-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6032514 | |
Record name | 1,2-Benzenedicarboxaldehyde | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |
Record name | o-Phthalaldehyde | |
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Record name | ORTHO-PHTHALALDEHYDE | |
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Boiling Point |
BP: 83 °C at 0.8 mm Hg | |
Record name | o-Phthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
132 °C (270 °F) - closed cup, 132 °C c.c. | |
Record name | o-Phthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Solubility |
In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |
Record name | o-Phthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Density |
Density (at 20 °C): 1.13 g/cm³ | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
Relative vapor density (air = 1): 4.6 | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |
Record name | o-Phthalaldehyde | |
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Record name | o-Phthalaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Product Name |
o-Phthalaldehyde | |
Color/Form |
Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |
CAS RN |
643-79-8 | |
Record name | Phthalaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=643-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | ortho-Phthalaldehyde | |
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Record name | o-Phthalaldehyde | |
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Record name | 1,2-Benzenedicarboxaldehyde | |
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Record name | 1,2-Benzenedicarboxaldehyde | |
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Record name | Phthalaldehyde | |
Source | European Chemicals Agency (ECHA) | |
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Record name | O-PHTHALALDEHYDE | |
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Record name | o-Phthalaldehyde | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ORTHO-PHTHALALDEHYDE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
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Melting Point |
55.8 °C | |
Record name | o-Phthalaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ORTHO-PHTHALALDEHYDE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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